molecular formula C7H3BrN4 B1528282 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile CAS No. 1423037-37-9

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Cat. No. B1528282
M. Wt: 223.03 g/mol
InChI Key: LZVSVULXMSHKGN-UHFFFAOYSA-N
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Description

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a chemical compound with the CAS Number: 1423037-37-9 . Its molecular weight is 223.03 . The IUPAC name for this compound is 7-bromo-1H-benzo[d][1,2,3]triazole-5-carbonitrile .


Molecular Structure Analysis

The InChI code for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is 1S/C7H3BrN4/c8-5-1-4(3-9)2-6-7(5)11-12-10-6/h1-2H, (H,10,11,12) . This code provides a specific standard for molecular structure representation.


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile include a molecular weight of 223.03 . It is stored at refrigerated temperatures .

Scientific Research Applications

Environmental Applications

Biotransformation and Degradation : Benzotriazole derivatives, similar to 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, have been studied for their environmental fate and degradation pathways. Knight, Berman, and Häggblom (2003) explored the anaerobic biodegradability of bromoxynil, a halogenated aromatic nitrile herbicide, indicating that similar compounds can undergo degradation under various anaerobic conditions, pointing towards potential environmental bioremediation applications (Knight et al., 2003).

Material Science Applications

Luminescent Materials : Research into the synthesis and characterization of luminescent materials based on benzothiadiazole with carbazole moieties by Tao et al. (2011) highlights the potential for creating efficient luminescent materials from benzotriazole derivatives. Such materials have applications in optoelectronic devices and sensors (Tao et al., 2011).

Organic Synthesis and Catalysis

Synthesis of Complex Structures : Mirallai and Koutentis (2015) demonstrated the synthesis of benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles via oxidative and nonoxidative C-N couplings, showcasing the versatility of bromo-benzotriazole derivatives in constructing complex organic molecules (Mirallai & Koutentis, 2015).

Environmental Science

Adsorption and Removal of Pollutants : Jiang, Yang, and Yan (2013) investigated the use of zeolitic imidazolate framework-8 for the adsorption and removal of benzotriazoles from aqueous solutions, illustrating the application of related compounds in water purification technologies (Jiang et al., 2013).

properties

IUPAC Name

7-bromo-2H-benzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-5-1-4(3-9)2-6-7(5)11-12-10-6/h1-2H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVSVULXMSHKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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